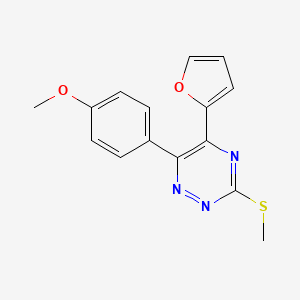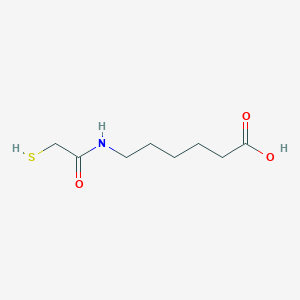
(Dicyanomethylidene)propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Dicyanomethylidene)propanedioic acid is an organic compound characterized by the presence of two cyano groups and a propanedioic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Dicyanomethylidene)propanedioic acid typically involves the reaction of malonic acid derivatives with dicyanomethane. One common method includes the use of chloroacetic acid, calcium hydroxide, and hydrogen cyanide. The process involves the reaction between the water solution of calcium hydroxide and chloroacetic acid to produce calcium chloroacetate. Hydrogen cyanide gas is then introduced, followed by alkaline hydrolysis to obtain calcium malonate solution. This solution is then acidified to produce propanedioic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and byproducts.
化学反応の分析
Types of Reactions
(Dicyanomethylidene)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include dicarboxylic acids, amines, and substituted derivatives of this compound.
科学的研究の応用
(Dicyanomethylidene)propanedioic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of (Dicyanomethylidene)propanedioic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano groups play a crucial role in binding to these targets, leading to various biological effects. The compound can inhibit or activate specific pathways, depending on the nature of the target and the context of the interaction .
類似化合物との比較
Similar Compounds
Malonic acid: A simple dicarboxylic acid with similar structural features but lacking the cyano groups.
Propanedioic acid, propyl-: Another derivative of malonic acid with a propyl group instead of cyano groups.
Uniqueness
(Dicyanomethylidene)propanedioic acid is unique due to the presence of cyano groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound for applications requiring specific chemical and physical characteristics.
特性
CAS番号 |
653575-63-4 |
|---|---|
分子式 |
C6H2N2O4 |
分子量 |
166.09 g/mol |
IUPAC名 |
2-(dicyanomethylidene)propanedioic acid |
InChI |
InChI=1S/C6H2N2O4/c7-1-3(2-8)4(5(9)10)6(11)12/h(H,9,10)(H,11,12) |
InChIキー |
LKOIXZIQZBMVPP-UHFFFAOYSA-N |
正規SMILES |
C(#N)C(=C(C(=O)O)C(=O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B15159991.png)


![1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B15160002.png)
![Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]-](/img/structure/B15160009.png)


![3-methyl-5-[2-phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl]-2H-indazole](/img/structure/B15160030.png)
![1-[4'-(Diphenylphosphoryl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15160032.png)





